2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile
Description
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile is an organic compound that features a bromine atom, a tert-butyldimethylsilyl (TBDMS) protecting group, and a benzonitrile moiety. This compound is of interest in organic synthesis due to its unique reactivity and the protective nature of the TBDMS group, which can be used to shield sensitive functional groups during chemical reactions.
Properties
Molecular Formula |
C13H18BrNOSi |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzonitrile |
InChI |
InChI=1S/C13H18BrNOSi/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-8H,1-5H3 |
InChI Key |
LYWCULQYTVISJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile typically involves the protection of a hydroxyl group with a TBDMS group followed by bromination. One common method includes:
Protection of Hydroxyl Group: The hydroxyl group of 5-hydroxybenzonitrile is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole in a solvent like dimethylformamide (DMF).
Bromination: The protected compound is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The TBDMS group can be removed under acidic or basic conditions to reveal the hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or DMSO.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions using acetic acid.
Major Products Formed
Substitution: Formation of 2-azido-5-[(tert-butyldimethylsilyl)oxy]benzonitrile or 2-thio-5-[(tert-butyldimethylsilyl)oxy]benzonitrile.
Deprotection: Formation of 2-bromo-5-hydroxybenzonitrile.
Scientific Research Applications
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile primarily involves its reactivity as a brominated compound and the protective nature of the TBDMS group. The bromine atom can participate in nucleophilic substitution reactions, while the TBDMS group protects the hydroxyl group from unwanted reactions until it is selectively removed.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-hydroxybenzonitrile: Lacks the TBDMS protective group, making it more reactive.
5-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzonitrile: Similar structure but with different positioning of the bromine atom.
Uniqueness
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile is unique due to the presence of both a bromine atom and a TBDMS protective group, allowing for selective reactions and protection of functional groups during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
